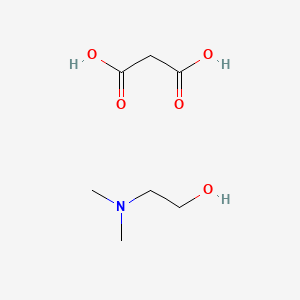

2-(Dimethylamino)ethanol;propanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

191848-61-0 |

|---|---|

Formule moléculaire |

C7H15NO5 |

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

2-(dimethylamino)ethanol;propanedioic acid |

InChI |

InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |

Clé InChI |

DWGFXXBBKZEOGC-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCO.C(C(=O)O)C(=O)O |

Origine du produit |

United States |

Functionalization of the 2 Dimethylamino Ethanol Moiety:the Dmae Component Contains a Terminal Primary Alcohol, Which is a Prime Site for Modification.wikipedia.orgthis Hydroxyl Group Can Undergo Esterification or Etherification to Attach Larger Functional Units, Such As Fluorophores. for Example, the Hydroxyl Group Can Be Reacted with an Activated Carboxylic Acid Derivative of a Fluorescent Dye E.g., Bodipy, Rhodamine to Create a Fluorescent Probe. the Synthesis of Probes for Detecting Monosaccharides Has Been Demonstrated by Functionalizing a Boron Dipyrromethene Bodipy Fluorophore with a Phenylboronic Acid Group.nih.gova Similar Strategy Could Link Dmae to a Fluorophore, with the Amine Portion Available for Further Interactions or to Tune the Probe S Solubility and Electronic Properties.

Furthermore, the tertiary amine of DMAE can be quaternized by reacting it with an alkyl halide to form a permanently charged quaternary ammonium (B1175870) salt. This modification can dramatically alter the molecule's solubility and its ability to interact with biological membranes or specific protein binding sites, which is a common strategy in the design of targeted research tools.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of "2-(Dimethylamino)ethanol;propanedioic acid" is crucial for elucidating its metabolic fate, transport mechanisms, and interactions with biological systems. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into drug molecules to serve as tracers or to create internal standards for quantitative analysis by mass spectrometry. nih.gov These labeled compounds are indispensable tools in mechanistic studies without altering the fundamental chemical properties of the molecule.

The synthetic strategies for labeling "this compound" can be directed at either the 2-(Dimethylamino)ethanol (DMAE) moiety or the propanedioic acid (malonic acid) moiety. The choice of labeling position depends on the specific scientific question being addressed.

Deuterium Labeling:

Deuterium labeling is a common strategy to investigate metabolic pathways. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions involving C-H bond cleavage, an effect known as the kinetic isotope effect. This can help identify sites of metabolic oxidation.

A practical method for introducing deuterium is through isotopic exchange reactions. For instance, dimethylformamide dimethyl acetal (B89532) has been shown to undergo rapid C-H to C-D isotopic exchange upon exposure to deuterated alcohols like methanol-d. nih.gov A similar principle could be applied to synthesize deuterated DMAE. The N-methyl groups of DMAE are potential sites for deuteration.

Another approach involves using deuterated starting materials. The synthesis of deuterated 2,2-dimethyl-[²H₆]-succinic acid, a related dicarboxylic acid, was achieved starting from [²H₆]-acetone. nih.gov This highlights the feasibility of building labeled molecules from simple, commercially available deuterated precursors.

Carbon-13 Labeling:

Carbon-13 labeling is invaluable for tracing the metabolic fate of the carbon skeleton of a molecule and for nuclear magnetic resonance (NMR) studies. chemrxiv.org ¹³C-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays, which are essential for tracking drug and metabolite levels in biological matrices. nih.govnih.gov

The synthesis of ¹³C-labeled compounds often involves multi-step organic synthesis starting from a simple ¹³C-labeled precursor, such as ¹³C-iodomethane, [³] or by utilizing modern techniques like flow chemistry. x-chemrx.com For the propanedioic acid moiety, ¹³C₂-labeled acetylene, generated from ¹³C elemental carbon, can serve as a universal building block for constructing more complex labeled molecules. rsc.org

For the DMAE portion, ¹³C-labeled ethanolamine (B43304) or ¹³C-labeled methylating agents could be employed. For example, palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C has been successfully used to introduce ¹³C-methyl groups into amino acids. nih.gov

Illustrative Synthetic Approaches:

The following tables outline potential, illustrative strategies for the synthesis of isotopically labeled "this compound" based on established chemical methodologies.

Table 1: Potential Synthetic Strategies for Labeled 2-(Dimethylamino)ethanol

| Target Labeled Moiety | Isotopic Label | Potential Precursor(s) | Synthetic Method |

| N-methyl groups | D (²H) | 2-(Amino)ethanol, [²H₆]-paraformaldehyde, formic acid | Reductive amination |

| N-methyl groups | ¹³C | 2-(Amino)ethanol, [¹³C]-paraformaldehyde, formic acid | Reductive amination |

| Ethanol (B145695) backbone | ¹³C | [¹³C₂]-Ethanolamine, methylating agent | N-methylation |

| Ethanol backbone | D (²H) | [²H₄]-Ethanolamine, methylating agent | N-methylation |

Table 2: Potential Synthetic Strategies for Labeled Propanedioic Acid

| Target Labeled Moiety | Isotopic Label | Potential Precursor(s) | Synthetic Method |

| Carboxyl groups | ¹³C | Diethyl malonate, [¹³C]-BaCO₃ derived CO₂ | Carbonation of malonic ester enolate |

| Methylene (B1212753) group | ¹³C | [¹³C]-Acetic acid | Conversion to malonic acid |

| Methylene group | D (²H) | Propanedioic acid, D₂O | H/D Exchange under basic conditions |

Once the labeled DMAE or propanedioic acid is synthesized, it can be combined with its unlabeled counterpart to form the desired isotopically labeled salt, "this compound." The use of these labeled analogues in mechanistic studies can provide profound insights into the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development and characterization.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analytical characterization of 2-(dimethylamino)ethanol;propanedioic acid. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the analytical objective, such as quantification, purity assessment, or by-product identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-(dimethylamino)ethanol and propanedioic acid. Various HPLC modes and detectors can be employed to achieve optimal separation and detection. For instance, studies on amine degradation have successfully utilized HPLC coupled with detectors like Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), Electrochemical Detection (ED), and Mass Spectrometry (MS). hw.ac.uk The combination of HPLC with different detection methods allows for both the quantification of the main components and the identification of degradation products. hw.ac.uk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary mode of HPLC used for separating a wide array of organic molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar aqueous-organic mixture. This technique is well-suited for the separation of moderately polar compounds. For compounds related to this compound, RP-HPLC methods can be developed using standard columns and solvent systems. google.com For example, a typical analytical RP-HPLC setup might involve a C18 column with a gradient elution of acetonitrile (B52724) and water, often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. google.comgoogle.com

A study on the separation of aldehyde-DNPH derivatives, which can be formed from the oxidative degradation of amines, utilized reverse-phase chromatography for their separation and detection by UV. hw.ac.uk

Table 1: Example of Reversed-Phase HPLC Conditions

| Parameter | Condition |

| Instrument | Shimadzu LCMS-2020 |

| Column | Kinetex EVO C18, 30 x 2.1 mm, 5 µm |

| Mobile Phase A | 0.0375% TFA in water |

| Mobile Phase B | 0.01875% TFA in Acetonitrile |

| Gradient | 0% B to 95% B over 0.8 min |

| Flow Rate | Not Specified |

| Detection | Mass Spectrometry (MS) |

| This table is illustrative and based on a method for general organic compound analysis. google.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. HILIC is particularly effective for the retention and separation of highly polar compounds that are not well-retained on reversed-phase columns. purdue.edu

Given the polar nature of both the 2-(dimethylamino)ethanol cation and the propanedioate anion, HILIC presents a viable strategy for their simultaneous analysis. In a biofluid analysis study, a HILIC normal phase column was successfully used to retain a polar unknown analyte, demonstrating the utility of this technique for compounds that are challenging to analyze with RP-HPLC. purdue.edu The separation mechanism in HILIC involves a partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

The development of robust assay methods is essential for the accurate quantification of this compound in various samples. A comparative study of analytical techniques for analyzing monoethanolamine (a related primary amine) and its degradation products confirmed that HPLC with Refractive Index Detection (HPLC-RID) was the most suitable method for simultaneous analysis. hw.ac.uk This suggests that for the salt of 2-(dimethylamino)ethanol and propanedioic acid, where neither component possesses a strong chromophore for UV detection, alternative detection methods like RID, ELSD, or Mass Spectrometry (MS) are necessary.

An assay for the deacidification of palm oil using 2-dimethylamino-ethanol (DMAE) was developed, highlighting the importance of analytical methods in process investigation. ocl-journal.org While this particular study used Gas Chromatography (GC) for analysis of the fat phase, the principle of developing a method to quantify the components of interest is directly applicable. ocl-journal.org The development process involves optimizing separation conditions, validating the method for accuracy, precision, linearity, and sensitivity, and ensuring its suitability for the intended purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds. 2-(Dimethylamino)ethanol is a volatile liquid and can be directly analyzed by GC-FID. nih.gov The National Institute for Occupational Safety and Health (NIOSH) provides a standardized method for the determination of 2-dimethylaminoethanol in air, which utilizes GC-FID. nih.gov

GC-FID is also highly effective for monitoring by-products. In studies of catalytic wet peroxide oxidation, GC-FID was used to analyze volatile intermediates and by-products, including organic acids like propanedioic acid, after extraction and concentration steps. frontiersin.org The analysis of fatty acids and other components in palm oil treated with 2-dimethylamino-ethanol was also conducted using a high-temperature GC-FID method. ocl-journal.orgresearchgate.net This demonstrates the technique's capability to handle complex matrices and a wide range of compound volatilities. ocl-journal.orgresearchgate.net

Table 2: Example of GC-FID Conditions for By-product Analysis

| Parameter | Condition |

| Instrument | Shimadzu GC-2010 |

| Column | PTA-5 Fused Silica capillary column (30 m × 0.53 mm × 1.5 μm) |

| Injector Temperature | 220°C |

| Detector Temperature | 220°C |

| Carrier Gas | Helium (He) |

| Oven Program | 130–150°C at 1.0°C/min, then 150–180°C at 10°C/min, hold for 1 min |

| This table is based on a method for analyzing volatile intermediates and by-products. frontiersin.org |

The analysis of this compound may also require the separation and identification of related substances, such as other amines, amino alcohols, and organic acids, which could be present as impurities or degradation products. Comprehensive analytical reviews detail the use of various chromatographic techniques for this purpose. hw.ac.uk

GC-MS, a related technique, has been used to identify a wide range of organic compounds, including aliphatic carboxylic acids (from C2 to C6), aromatic amines, and phenols in industrial effluents. scispace.com Similarly, studies on disinfection by-products in water have employed GC-based methods to identify numerous carboxylic acids, demonstrating the capability to separate complex mixtures of organic acids. mdpi.com For less volatile or more polar analytes, derivatization is often employed to make them suitable for GC analysis. For instance, silylation with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for the GC analysis of polar compounds such as organic acids and polyalcohols. pjoes.com

The synthesis of radiolabeled N-methyl-[¹¹C]choline, which uses 2-dimethylamino-ethanol as a precursor, relies on chromatographic methods to purify the final product and separate it from the starting material and by-products. nih.gov These examples underscore the versatility of chromatography in resolving complex mixtures of amines and organic acids that are structurally related to the main compound.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry stands as a cornerstone for the molecular weight determination and structural analysis of this compound. Its high sensitivity and specificity allow for precise characterization, even in complex matrices.

LC-MS and LC-ESI-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for separating the components of the salt, 2-(dimethylamino)ethanol and propanedioic acid (as its N-acetylglutamic acid form in the common salt, Deanol aceglumate), from a sample matrix prior to their detection by the mass spectrometer. nih.govchromatographyonline.com The separation is typically achieved using a reversed-phase chromatography column. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly well-suited for this compound. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, which is crucial for analyzing the non-covalent salt structure. nih.govwaters.com In positive ion mode, the 2-(dimethylamino)ethanol moiety would be readily protonated to form a [M+H]⁺ ion. Conversely, the propanedioic acid component (specifically, N-acetyl-L-glutamic acid in Deanol aceglumate) can be detected in negative ion mode as a [M-H]⁻ ion. researchgate.net This positive/negative ion switching capability allows for the simultaneous detection of both components in a single chromatographic run. researchgate.net

The application of LC-MS extends to quantitative analysis, where the technique is used to determine the concentration of the compound in various samples. nih.gov For instance, methods have been developed for the quantification of deanol and its metabolites in biological fluids like urine, achieving low limits of detection (LOD) and quantification (LOQ). nih.gov A study on the determination of deanol-N-oxide, a metabolite of deanol, using LC-tandem mass spectrometry reported an LOD of 0.05 μg/mL. nih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov For the combined entity of Deanol aceglumate (C11H22N2O6), the calculated exact mass is 278.14778643 Da. nih.gov HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision (typically within 5 ppm), which serves to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This capability is invaluable for confirming the identity of the compound and its impurities with a high degree of confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of the individual components of the compound. nih.gov In an MS/MS experiment, the precursor ions of 2-(dimethylamino)ethanol and N-acetyl-L-glutamic acid, selected after initial mass analysis, are subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic fragmentation pattern, or "fingerprint," that is used to confirm the structure.

For the 2-(dimethylamino)ethanol cation (m/z 89.08), characteristic fragmentation would involve the loss of neutral molecules. For the N-acetyl-L-glutamic acid anion (m/z 188.06), fragmentation patterns would include losses of water, carbon dioxide, and parts of the acetyl and amino acid backbone. Analyzing these fragmentation pathways provides definitive structural confirmation. nih.gov

| Component | Formula | Ionization Mode | Precursor Ion (m/z) | Monoisotopic Mass (Da) | Key MS/MS Fragments (Predicted) |

|---|---|---|---|---|---|

| 2-(Dimethylamino)ethanol (Deanol) | C4H11NO | Positive ESI | [M+H]⁺ = 90.09 | 89.084063974 nih.gov | Loss of H2O, fragmentation of ethyl chain |

| N-Acetyl-L-glutamic acid | C7H11NO5 | Negative ESI | [M-H]⁻ = 188.06 | 189.06372251 | Loss of CO2, loss of H2O, loss of acetyl group |

| Deanol Aceglumate (Combined) | C11H22N2O6 | N/A | N/A | 278.14778643 nih.gov | Analyzed as separate components |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the covalent structure of the organic components of the salt. nih.govchemspider.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. core.ac.ukmsu.edu

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, the chemical shift (δ) indicates the electronic environment of the protons, the integration of the signal relates to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons. mdpi.com For 2-(dimethylamino)ethanol, one would expect to see signals for the two methyl groups attached to the nitrogen, and two methylene (B1212753) groups of the ethanol (B145695) backbone. researchgate.net For N-acetyl-L-glutamic acid, distinct signals for the acetyl methyl group, and the protons along the glutamic acid backbone would be observed.

The ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic). msu.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation of both the 2-(dimethylamino)ethanol and N-acetyl-L-glutamic acid moieties. core.ac.uk

| Component | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-(Dimethylamino)ethanol | N-(CH₃)₂ | ~2.2-2.3 | ~45 |

| -N-CH₂- | ~2.5-2.7 | ~59 | |

| -CH₂-OH | ~3.5-3.7 | ~60 | |

| -OH | Variable | N/A | |

| N-Acetyl-L-glutamic acid | CH₃-CO- | ~2.0 | ~23 |

| α-CH | ~4.3-4.5 | ~53 | |

| β-CH₂ | ~1.9-2.1 | ~27 | |

| γ-CH₂ | ~2.2-2.4 | ~30 | |

| -COOH | Variable | ~175-180 |

Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) for Free Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govplos.org While the ground state of this compound is not a radical species, EPR can be employed to study its behavior under conditions that might generate radicals, such as in the presence of strong oxidizing agents or upon irradiation. nih.gov

The 2-(dimethylamino)ethanol (DMAE) portion of the compound is of particular interest as it contains a tertiary amine, which can participate in redox reactions. nih.gov Studies on the oxidation of dimethylamine (B145610) have shown the formation of nitrogen-containing radicals, such as dimethyl nitroxide radicals (DMNO•). rsc.org EPR, often combined with a technique called spin trapping, could be used to detect and identify transient radical intermediates that may form from the DMAE moiety. nih.govbohrium.com Spin traps are molecules that react with short-lived radicals to form more stable radical adducts that can be readily detected by EPR, providing insight into reaction mechanisms and potential oxidative degradation pathways. bohrium.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound, providing a molecular fingerprint by probing the vibrational modes of its constituent functional groups. nist.govresearchgate.netderpharmachemica.com Analysis of the spectra of the individual components, 2-(Dimethylamino)ethanol and propanedioic acid, allows for a predictive understanding of the spectrum of the resulting salt.

In the IR spectrum of 2-(Dimethylamino)ethanol, characteristic bands include a broad O-H stretching vibration, typically in the range of 3400-3200 cm⁻¹, indicative of the alcohol functional group and its involvement in hydrogen bonding. rsc.org The C-N stretching of the tertiary amine is expected around 1266-1021 cm⁻¹. rsc.org The spectrum also displays various C-H stretching and bending vibrations. rsc.org

For propanedioic acid, the IR spectrum is dominated by the features of the carboxylic acid groups. A very broad O-H stretching band, characteristic of the hydrogen-bonded dimer form of carboxylic acids, is observed over a wide range, typically centered around 3000 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band around 1700 cm⁻¹.

Upon salt formation between 2-(Dimethylamino)ethanol and propanedioic acid, significant changes in the vibrational spectra are anticipated. The broad O-H stretching band of the carboxylic acid is expected to disappear, being replaced by the stretching vibrations of the carboxylate anion (COO⁻). These typically manifest as two distinct bands: an asymmetric stretching vibration (νₐ(COO⁻)) around 1650-1550 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) around 1440-1360 cm⁻¹. The O-H stretching band of the alcohol group in the 2-(Dimethylamino)ethanol cation may also be sharpened and shifted due to the altered hydrogen bonding environment. The protonation of the dimethylamino group will likely influence the C-N stretching vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid in propanedioic acid would be a strong band. chemicalbook.com In the salt, the symmetric carboxylate stretch is usually a strong and sharp Raman band, making it a useful diagnostic peak. The C-C backbone and C-H vibrations of both components will also be present in the Raman spectrum.

Table 1: Predicted Vibrational Band Assignments for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Notes |

| O-H Stretch (alcohol) | 3400-3200 | IR | Broad, may sharpen upon salt formation. |

| N⁺-H Stretch | 2700-2250 | IR | Broad, indicative of protonated amine. |

| C-H Stretch | 3000-2850 | IR, Raman | Aliphatic C-H vibrations. |

| Asymmetric COO⁻ Stretch | 1650-1550 | IR | Strong, indicative of carboxylate. |

| Symmetric COO⁻ Stretch | 1440-1360 | IR, Raman | Strong in Raman, indicative of carboxylate. |

| C-N Stretch | 1250-1020 | IR | May be shifted due to protonation. |

| C-O Stretch (alcohol) | 1260-1000 | IR | Strong band. |

This table is predictive and based on characteristic group frequencies. Actual values may vary based on the specific crystalline environment and intermolecular interactions.

Thermal Analysis in Academic Investigations

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating the thermal stability, melting behavior, and decomposition profile of this compound. nih.govmerckmillipore.com These methods provide critical information for understanding the material's behavior under thermal stress.

A study on the related compound, dimethylaminoethanol (B1669961) bitartrate, utilized DSC to reveal its thermal properties. nih.gov Similarly, for this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline salt. The temperature and enthalpy of this transition are key indicators of the compound's purity and the strength of its crystal lattice. The presence of multiple thermal events could indicate polymorphism or the existence of hydrated forms.

TGA provides information on mass loss as a function of temperature. For this compound, TGA would likely show a multi-step decomposition pattern. An initial mass loss at lower temperatures could correspond to the loss of any residual solvent or water. The subsequent decomposition would involve the breakdown of the organic salt. The propanedioate moiety is known to decarboxylate upon heating. The decomposition of the 2-(dimethylamino)ethanol cation would follow at higher temperatures. The temperatures at which these decomposition steps occur provide a measure of the compound's thermal stability.

By combining DSC and TGA, a comprehensive thermal profile can be established. nih.gov For instance, an endothermic event in the DSC curve without a corresponding mass loss in the TGA curve would confirm a melting or phase transition, whereas an endothermic or exothermic event accompanied by a mass loss would indicate decomposition.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Observation | Temperature Range (°C) | Interpretation |

| DSC | Endotherm | 100-150 | Melting of the crystalline salt. |

| TGA | Mass Loss Step 1 | 150-250 | Decomposition of the propanedioate moiety (decarboxylation). |

| TGA | Mass Loss Step 2 | 250-400 | Decomposition of the 2-(dimethylamino)ethanol moiety. |

This table presents a hypothetical thermal profile. Actual transition temperatures and mass loss percentages would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. rsc.org For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Table 3: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the unit cell. |

| Z | Number of formula units per unit cell | Relates the unit cell volume to the molecular volume. |

| Hydrogen Bonding Network | Donor-Acceptor Distances and Angles | Crucial for understanding the packing and stability of the crystal. |

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis.

Mechanistic Investigations of 2 Dimethylamino Ethanol;propanedioic Acid at Molecular and Cellular Levels

Effects of 2-(Dimethylamino)ethanol (DMAE) on Cellular Components and Metabolism

2-(Dimethylamino)ethanol, also known as deanol, is a structural analog of choline (B1196258). conicet.gov.ar This structural similarity is central to its biochemical interactions and effects on cellular metabolism, particularly concerning membrane structure and neurotransmitter pathways.

Incorporation into Membrane Phospholipids (e.g., phosphatidyldimethylethanolamine)

DMAE can be incorporated into cellular phospholipids, altering the composition of cell membranes. Studies in neuroblastoma cell cultures have shown that the addition of DMAE stimulates the synthesis of its corresponding phospholipid, phosphatidyldimethylethanolamine. nih.gov The synthesis of this analog occurs through a phosphate-mediated pathway, rather than a base exchange mechanism. nih.gov The rate of phosphatidyldimethylethanolamine synthesis was measured to be approximately 0.12 nmol per microgram of DNA per hour in these cells. nih.gov This incorporation of DMAE into phospholipids, creating an "abnormal" phospholipid, demonstrates its ability to enter and modify fundamental cellular structures. nih.govnih.gov

Influence on Choline Uptake and Metabolism in Cellular Systems

DMAE's structural resemblance to choline suggests it may interfere with choline's transport and metabolic pathways. conicet.gov.ar Research has shown that DMAE can act as an inhibitor of choline uptake and metabolism. umich.edu In studies with mice, administration of DMAE led to an increase in the concentration of free choline in the blood. oup.com This was attributed to DMAE's inhibition of choline metabolism, specifically its oxidation and phosphorylation, in peripheral tissues like the kidneys and liver. oup.com By slowing choline's breakdown in the periphery, DMAE may cause choline to accumulate in the blood. oup.com However, other comprehensive studies in rats and mice did not find that DMAE significantly altered choline uptake or distribution, nor was it converted into choline in vivo, suggesting the interactions are complex and may not always lead to increased choline availability. conicet.gov.arlibretexts.org

Role in Acetylcholine (B1216132) Synthesis Pathways (or lack thereof in brain tissues)

A prominent hypothesis has been that DMAE could serve as a precursor for the neurotransmitter acetylcholine (ACh), as it could theoretically be methylated in the brain to form choline, a direct precursor to ACh. umich.edunih.govdrweil.com However, significant scientific evidence challenges this role, particularly within the central nervous system. europa.eu

Studies using gas chromatography to measure deanol levels in rodent brains found that even at high doses, DMAE administration did not lead to a detectable increase in whole brain acetylcholine levels. europa.eu While a selective increase in ACh was noted in the striatum of mice at a very high dose, this could not be directly linked to a higher accumulation of deanol in that specific brain region. europa.eu Further research has confirmed that DMAE is not methylated to form choline in brain tissue and does not supplement ACh synthesis, even when natural ACh production is blocked. europa.eu This body of evidence strongly questions the suggested role of DMAE as an immediate and effective precursor for acetylcholine synthesis in the brain. drweil.comeuropa.eu

Free Radical Scavenging and Antioxidant Properties in vitro (e.g., hydroxyl, ascorbyl, lipid radicals)

DMAE has demonstrated notable antioxidant capabilities by acting as a free radical scavenger in various in vitro models. conicet.gov.arnih.govresearchgate.net Its ability to directly react with and neutralize specific free radicals has been assessed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net

Research has specifically identified DMAE's effectiveness against several types of radicals:

Hydroxyl Radicals (•OH): DMAE has been shown to scavenge the highly reactive hydroxyl radical. conicet.gov.arnih.govresearchgate.net

Ascorbyl Radicals (A•): The compound can reduce the steady-state concentration of ascorbyl radicals, which are formed during the oxidation of ascorbic acid (Vitamin C). conicet.gov.arnih.govresearchgate.net

Lipid Radicals: In studies using rat liver microsomes as a model for lipid peroxidation, DMAE demonstrated a dose-dependent scavenging ability against lipid radicals. conicet.gov.arnih.govresearchgate.net

These findings indicate that DMAE possesses direct antioxidant properties, allowing it to neutralize damaging free radicals in controlled laboratory settings. nih.govresearchgate.net

Malonic Acid's Role in Biochemical Pathways and Cellular Responses

Malonic acid, or propanedioic acid, is a dicarboxylic acid that plays a significant role in biochemistry primarily as a metabolic inhibitor.

Competitive Inhibition of Succinate (B1194679) Dehydrogenase

Malonic acid is a classic and widely cited example of a competitive inhibitor of the enzyme succinate dehydrogenase. libretexts.orgslideshare.netdoubtnut.com This enzyme is a crucial component of both the citric acid (Krebs) cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate. slideshare.netdocsity.com

The inhibitory action of malonic acid stems from its structural similarity to the enzyme's natural substrate, succinate. doubtnut.comdocsity.com Both are dicarboxylic acids, and the spacing of the carboxyl groups in malonate allows it to bind effectively to the active site of succinate dehydrogenase. libretexts.org However, because malonate lacks the -CH₂CH₂- group that is present in succinate, the enzyme cannot catalyze a dehydrogenation reaction. libretexts.org By occupying the active site, malonate prevents succinate from binding, thereby blocking the enzyme's activity. slideshare.netdocsity.com This inhibition is competitive, meaning it can be overcome by increasing the concentration of the substrate (succinate) relative to the inhibitor (malonate). slideshare.net

Table 1: Structural Comparison of Succinate and Malonate

| Feature | Succinate (Substrate) | Malonate (Inhibitor) |

|---|---|---|

| Chemical Formula | C₄H₄O₄²⁻ | C₃H₂O₄²⁻ |

| Structure | -OOC-CH₂-CH₂-COO- | -OOC-CH₂-COO- |

| Interaction with Succinate Dehydrogenase | Binds to the active site and is oxidized to fumarate. | Binds to the active site but no reaction occurs. |

This table provides a comparative view of the substrate and inhibitor for the enzyme succinate dehydrogenase.

Modulation of Cellular Ion Gradients (e.g., [Na+]i, [K+]i, [Ca2+]i) in Neuronal Cultures

Research into the direct effects of 2-(Dimethylamino)ethanol (DMAE) on specific intracellular ion gradients in neuronal cultures is limited in the available scientific literature. However, studies in other cell types provide some insight, particularly concerning calcium.

A study on cultured human fibroblasts revealed that DMAE treatment leads to a dose-dependent increase in cytosolic calcium ([Ca2+]i). nih.gov While these findings were observed in fibroblasts, not neuronal cells, they indicate that DMAE can influence cellular calcium homeostasis. The implications of such changes for neuronal function would require further investigation, as intracellular calcium is a critical second messenger in neurons, regulating processes from neurotransmitter release to gene expression.

Information regarding the specific effects of DMAE on intracellular sodium ([Na+]i) and potassium ([K+]i) concentrations in neuronal cultures was not available in the searched scientific literature. The excitability of neurons is fundamentally dependent on the electrochemical gradients of these ions across the plasma membrane. nih.gov

Impact on ATP/ADP Ratio in Cellular Energetics

Based on the conducted search, no specific studies were found that directly measured the impact of 2-(Dimethylamino)ethanol;propanedioic acid on the intracellular ATP/ADP ratio. The ATP/ADP ratio is a critical indicator of a cell's energetic state, reflecting the balance between energy consumption and production via processes like glycolysis and oxidative phosphorylation. americanboard.orgbasicmedicalkey.comnih.gov While energy substrate supplementation has been shown to increase ATP levels in neurons, specific data for DMAE is not present in the available literature. nih.gov

Induction of DNA Damage and Cell Death Mechanisms (apoptosis/necrosis) in vitro

Investigations into the effects of 2-(Dimethylamino)ethanol (DMAE) on cell fate have shown a definitive impact on cell viability and programmed cell death in vitro. A study using human fibroblasts demonstrated that increasing concentrations of DMAE were associated with a reduction in cell proliferation. nih.gov

Crucially, this study also found that DMAE induced apoptosis in the cultured fibroblasts in a dose-dependent manner. nih.gov Apoptosis, or programmed cell death, is a controlled process essential for normal development and tissue homeostasis, characterized by specific morphological and biochemical hallmarks, such as the exposure of phosphatidylserine (B164497) on the cell surface and the activation of caspases. promega.comnih.gov The pro-apoptotic effect of DMAE in fibroblasts was also linked to alterations in the cell cycle. nih.gov

No direct evidence was found in the searched literature to suggest that DMAE induces DNA damage, which is a separate mechanism that can also trigger apoptosis. mdpi.comresearchgate.net

**Table 1: Effects of 2-(Dimethylamino)ethanol (DMAE) on Human Fibroblasts *in vitro***

| Parameter | Observed Effect | Citation |

|---|---|---|

| Cell Proliferation | Decreased in a dose-dependent manner. | nih.gov |

| Intracellular Calcium | Increased in a dose-dependent manner. | nih.gov |

| Cell Cycle | Altered. | nih.gov |

| Apoptosis | Increased in a dose-dependent manner. | nih.gov |

Anti-inflammatory Effects in Microglia Cells (e.g., BV2 microglia)

A review of the available scientific literature did not yield studies investigating the anti-inflammatory effects of this compound or its primary component, DMAE, on microglial cells such as the BV2 cell line. The following subsections outline key inflammatory pathways in microglia for which no specific data involving DMAE could be found.

No research was identified that examined the effect of 2-(Dimethylamino)ethanol on the p38 mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) signaling pathways in microglia. These pathways are central to the inflammatory response in microglia, leading to the production of various inflammatory mediators. nih.gov

There is no available data from the searched literature on whether 2-(Dimethylamino)ethanol modulates the production of nitric oxide (NO) or reactive oxygen species (ROS) in activated microglia. The generation of NO and ROS by enzymes like inducible nitric oxide synthase (iNOS) and NADPH oxidase is a hallmark of the microglial inflammatory response. nih.govnih.gov

The search did not identify any studies that measured the effect of 2-(Dimethylamino)ethanol on the expression or release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) from microglia. These cytokines are key products of activated microglia and play a significant role in neuroinflammation. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(Dimethylamino)ethanol (DMAE, Deanol) |

| Propanedioic acid |

| Sodium (Na+) |

| Potassium (K+) |

| Calcium (Ca2+) |

| Adenosine (B11128) triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| Phosphatidylserine |

| p38 mitogen-activated protein kinase (p38 MAPK) |

| Nuclear factor-kappa B (NF-κB) |

| Nitric Oxide (NO) |

| Reactive Oxygen Species (ROS) |

| Interleukin-6 (IL-6) |

Interplay between DMAE and Malonic Acid Moieties in Biological Contexts

The biological effects of this compound are likely a composite of the actions of DMAE and malonic acid. DMAE is recognized for its role as a precursor to choline and subsequently acetylcholine, a key neurotransmitter, and for its effects on cell membranes. nih.govatamanchemicals.com Malonic acid is a well-established metabolic inhibitor. wikipedia.orgnih.gov The interplay between these two components could result in a complex modulation of cellular functions, from neurotransmission and membrane dynamics to energy metabolism.

The combination of DMAE and malonic acid into a single salt could be hypothesized to produce synergistic effects by simultaneously influencing both cellular signaling and energy metabolism. DMAE is thought to increase the production of acetylcholine, a neurotransmitter crucial for nerve cell communication, which regulates processes like muscle contraction and memory. scbt.com Concurrently, malonic acid's primary action is the inhibition of a key enzyme in the Krebs cycle, which is central to cellular energy production. wikipedia.orglibretexts.org

A potential synergistic interaction could involve the modulation of neuronal activity. By influencing acetylcholine levels, the DMAE moiety could affect neuronal excitability, while the malonic acid moiety could alter the energetic status of the cell. Research has shown that defects in neuronal energy metabolism can be linked to excitotoxicity, a process where nerve cells are damaged by excessive stimulation. nih.gov For instance, inhibition of cellular respiration by malonic acid has been shown to produce excitotoxic lesions in the striatum of rats. nih.gov It is conceivable that the presence of DMAE could modulate these effects, though further research is needed to confirm such an interaction.

The most well-documented enzymatic effect of the components of this compound is the potent inhibition of succinate dehydrogenase by the malonic acid moiety.

Malonic Acid as a Competitive Inhibitor of Succinate Dehydrogenase

Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. wikipedia.orglibretexts.org Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. Malonic acid's structure is very similar to that of succinate, allowing it to bind to the active site of the enzyme. libretexts.orglibretexts.org However, because malonic acid lacks the -CH2CH2- group that is present in succinate, the enzyme cannot catalyze a dehydrogenation reaction, and the active site remains blocked. libretexts.org This inhibition of succinate dehydrogenase leads to a decrease in cellular respiration. wikipedia.org

The inhibitory effect of malonic acid on succinate dehydrogenase has been extensively studied and is a foundational concept in biochemistry. The key details of this enzymatic interaction are summarized in the table below.

| Enzyme | Inhibitor | Type of Inhibition | Mechanism of Action | Cellular Consequence |

| Succinate Dehydrogenase (Complex II) | Malonic Acid | Competitive | Binds to the active site, preventing the binding of the natural substrate, succinate. libretexts.orglibretexts.org | Decreased cellular respiration and ATP production. wikipedia.org |

Potential Influence of the DMAE Moiety on Enzyme Activity

The direct impact of DMAE on specific enzyme activities is less characterized in scientific literature compared to malonic acid. As a precursor to choline, DMAE can be incorporated into metabolic pathways for the synthesis of acetylcholine and phospholipids. scbt.com This would indirectly involve enzymes such as choline kinase and choline acetyltransferase. However, direct in vitro studies detailing the inhibitory or activatory effects of DMAE on a wide range of enzymes are not as readily available. Some research indicates that DMAE may have a moderate anti-inflammatory effect, which could be mediated through the modulation of inflammatory enzymes, though the precise mechanisms are still under investigation. nih.gov

Given the distinct and potent action of malonic acid on a critical metabolic enzyme, it is likely that this inhibitory effect is a dominant feature of the compound this compound at the cellular level. The role of the DMAE moiety may be to modulate the cellular context in which this inhibition occurs, for instance, by influencing membrane properties or cholinergic signaling.

Preclinical and in Vitro Biological Systems Studies

Investigation in Cell Culture Models

The cellular uptake of 2-(Dimethylamino)ethanol (DMAE) appears to involve competitive mechanisms with endogenous compounds like choline (B1196258). Research has shown that deanol competes with choline for transport across the blood-brain barrier. nih.gov The affinity of the carrier mechanism for deanol is at least as great as it is for choline, with one study noting an inhibition constant for deanol that was lower than the Michaelis constant for choline itself. nih.gov This suggests that DMAE can utilize and potentially inhibit choline transport pathways to enter cells.

In studies on human cultured fibroblasts, the presence of DMAE in the culture medium led to a dose-dependent increase in cytosolic calcium. nih.gov This alteration in intracellular calcium levels indicates that once inside the cell, DMAE can influence ion localization and signaling. Furthermore, studies on other ethanolamines, such as ethanol (B145695), have demonstrated an ability to potentiate dopamine (B1211576) uptake in both neuronal and non-neuronal cell lines by increasing the cell surface distribution of dopamine transporters. nih.gov While not directly on the specified compound, this highlights a potential mechanism for ethanolamines to influence cellular uptake processes. The general process of cellular uptake can be influenced by interactions with the cell membrane's lipid bilayer. nih.gov

| Compound/Agent | Cell/System Studied | Key Findings on Uptake/Localization | Reference |

| Deanol (DMAE) | Rat Brain | Competes with choline for uptake across the blood-brain barrier. | nih.gov |

| DMAE | Human Cultured Fibroblasts | Increased cytosolic calcium in a dose-dependent manner. | nih.gov |

| Ethanol | SK-N-SH and HEK-293 cells | Potentiated dopamine uptake by increasing transporter distribution on the cell surface. | nih.gov |

Currently, there is a lack of direct research investigating the effects of 2-(Dimethylamino)ethanol;propanedioic acid on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. However, studies on the broader category of ethanol compounds provide some context.

Ethanol exposure has been shown to modulate MAPK signaling in a cell-type-dependent manner. mdpi.com For instance, in yeast, the HOG MAPK pathway is central to osmoregulation. mdpi.com In mammalian cells, ethanol has been observed to activate both the NF-κB and MAPK signaling pathways, which can contribute to inflammatory responses. nih.gov This activation can lead to the increased expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. nih.gov The inhibition of these pathways has been shown to reduce the production of these inflammatory mediators. nih.gov

It is important to emphasize that these findings are for ethanol in general and not specific to this compound. Further research is required to determine if this specific compound has similar effects on these crucial cellular signaling pathways.

Investigations into the effects of DMAE on human cultured fibroblasts have revealed a significant impact on cell viability and apoptosis. nih.gov In these studies, an increase in the concentration of DMAE was associated with a decrease in fibroblast proliferation. nih.gov Furthermore, the treatment with DMAE led to changes in the cell cycle and a dose-dependent increase in apoptosis. nih.gov

The process of apoptosis, or programmed cell death, can be initiated through mitochondrial outer membrane permeabilization (MOMP). nih.gov While extensive MOMP leads to cell death, a less severe form, termed minority MOMP (miMOMP), has been identified as a feature of cellular senescence. nih.gov This process involves the release of mitochondrial DNA into the cytoplasm, which can activate inflammatory pathways associated with the senescence-associated secretory phenotype (SASP). nih.gov

While direct studies on the role of this compound in cellular senescence are lacking, the observed induction of apoptosis by its parent compound, DMAE, suggests a potential role in regulating cell fate.

| Compound | Cell Line | Observed Effect | Reference |

| DMAE | Human Cultured Fibroblasts | Reduced cell proliferation, induced cell cycle changes, and increased apoptosis. | nih.gov |

Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in a variety of cellular stress responses. mdpi.com Acute ethanol treatment in animal models has been shown to cause mitochondrial depolarization, which in turn induces mitophagy, the selective removal of damaged mitochondria. nih.gov

Research on dimethyl malonate, a derivative of propanedioic acid, has indicated that it can act as a competitive inhibitor of succinate (B1194679) dehydrogenase. nih.gov This action can reduce the accumulation of succinate and protect against reperfusion injury in cardiac models. nih.gov This suggests that the propanedioic acid component of the compound could potentially influence mitochondrial metabolism.

Natural compounds have also been shown to modulate mitochondrial functions by inhibiting enzymes, altering the production of reactive oxygen species (ROS), and affecting the expression of mitochondrial proteins. nih.gov Given that DMAE is a precursor to choline, and choline is involved in mitochondrial membrane composition, it is plausible that this compound could influence mitochondrial function, though direct evidence is currently unavailable.

| Compound/Condition | Model System | Effect on Mitochondrial Function | Reference |

| Acute Ethanol | Mouse Liver (in vivo) | Induced mitochondrial depolarization and subsequent mitophagy. | nih.gov |

| Dimethyl Malonate | Swine Model of Hemorrhagic Shock | Reduced succinate accumulation, suggesting inhibition of succinate dehydrogenase. | nih.gov |

| Lack of Mitochondrial DNA | Yeast (Saccharomyces cerevisiae) | Provided an advantage in the kinetics of stress response to osmostress. | mdpi.com |

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression in response to environmental factors. mdpi.com The primary mechanisms of epigenetic regulation include DNA methylation, histone modification, and regulation by non-coding RNAs. nih.gov

Studies on ethanol have indicated that it can induce epigenetic changes. For example, chronic intermittent exposure to ethanol has been shown to decrease DNA methylation and increase histone acetylation in the promoter region of the NR2B gene in the prefrontal cortex of mice. nih.gov These epigenetic alterations were associated with changes in ethanol drinking behavior, suggesting a link between ethanol exposure, epigenetic modifications, and gene expression. nih.gov

While these studies provide insight into the potential for ethanol-containing compounds to influence epigenetic regulation, there is no direct research available on the specific effects of this compound on genetic and epigenetic mechanisms in vitro.

Organoids are three-dimensional in vitro models derived from stem cells that can mimic the structure and function of organs, offering a more physiologically relevant system for studying development and disease compared to traditional 2D cell cultures. nih.govnih.gov The technology has advanced to include the development of assembloids, which are formed by integrating multiple organoid types to create more complex models. nih.gov Microfluidic platforms are also being developed to enhance the culture and analysis of organoids. nih.gov

Despite the rapid advancements in organoid technology, a review of the current scientific literature reveals no specific studies that have utilized organoid research models to investigate the biological effects of this compound. The application of these advanced in vitro systems could provide valuable insights into the tissue-specific effects and mechanisms of action of this compound in the future.

Animal Model Research for Mechanistic Understanding

Preclinical research utilizing animal models has been fundamental in elucidating the physiological and cellular mechanisms of action of 2-(Dimethylamino)ethanol (DMAE), a primary component of the subject compound. These studies provide critical insights into its metabolic fate, its influence on neurotransmitter systems, and its effects on cellular and oxidative processes.

Disposition and Metabolism Studies in Rodents (e.g., rats, mice)

The absorption, distribution, metabolism, and excretion (ADME) of DMAE have been characterized in rodent models to understand its bioavailability and metabolic pathways. Studies involving radiolabeled DMAE ([¹⁴C]DMAE) in Wistar Han rats and B6C3F1 mice have provided detailed disposition data following oral and intravenous administration. nih.govnih.gov

Following oral administration in both rats and mice, DMAE is primarily excreted in the urine and as exhaled carbon dioxide. nih.govnih.gov Tissue retention of the compound is moderate. nih.govnih.gov Despite its structural similarity to choline, studies indicate that DMAE is not significantly converted into choline in vivo. nih.gov Furthermore, DMAE administration did not lead to elevated serum choline levels. nih.govnih.gov The primary metabolites of DMAE identified in urine are DMAE N-oxide and N,N-dimethylglycine. nih.govnih.gov Notably, the carcinogenic compound N-N-dimethylnitrosamine was not detected as a metabolite. nih.govnih.gov

In vivo studies in mice demonstrated that DMAE administration increases both the concentration and turnover rate of free choline in the blood. nih.gov It also led to higher choline concentrations in the kidneys and inhibited the oxidation and phosphorylation of intravenously administered choline. nih.gov In the liver, DMAE was found to inhibit the phosphorylation of choline but not its oxidation. nih.gov These findings suggest that DMAE may increase blood choline levels by inhibiting its metabolism in peripheral tissues. nih.gov

Research using isotopically labeled deanol ([²H₆]deanol) in rats showed that the compound is present in the brain after both intraperitoneal and oral administration. nih.gov However, it was not found to be methylated or acetylated within the brain tissue. nih.gov

Below is an interactive table summarizing the disposition of DMAE in rodents following a single oral gavage administration.

Effects on Neurotransmitter Metabolism in Non-human Brain Tissues

DMAE is hypothesized to influence central cholinergic systems, which are crucial for processes like learning and memory. nih.gov Studies in animal models have directly investigated its impact on key neurotransmitters, particularly acetylcholine (B1216132) and its precursor, choline.

Research on a related compound, dimethylaminoethanol (B1669961) pyroglutamate (B8496135) (DMAE p-Glu), in conscious, freely moving rats provided further evidence of cholinergic activity. nih.gov Using intracerebral microdialysis, the study found that DMAE p-Glu increased the extracellular levels of both choline and acetylcholine in the medial prefrontal cortex. nih.gov

Investigation of Specific Cellular Responses in Animal Tissues

The effects of DMAE have also been examined at the cellular level in peripheral tissues. A study using male hybrid swine investigated the histological effects of topical formulations containing DMAE derivatives (DMAE acetoamidobenzoate and DMAE pidolate) on the skin over a 15-day period. researchgate.net

The results showed a statistically significant increase in the thickness of the viable epidermis in the skin areas treated with DMAE formulations compared to the control group. researchgate.net However, the treatment did not cause a significant difference in the population density of fibroblasts or leukocytes in the papillary dermis. researchgate.net Furthermore, there were no significant changes observed in the birefringence of dermal collagen bundles, suggesting no major modification of skin structures related to mechanical properties. researchgate.net

The following interactive table details the histological findings in swine skin.

Oxidative Stress Mechanisms in in vivo Research Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in cellular aging and various pathologies. mdpi.com DMAE has been investigated for its potential antioxidant properties.

In vitro assays using Electron Paramagnetic Resonance (EPR) have shown that DMAE possesses the ability to directly scavenge specific free radicals. nih.govresearchgate.net The compound was demonstrated to react with and neutralize hydroxyl radicals (•OH), ascorbyl radicals, and lipid radicals. nih.govresearchgate.net This direct radical-scavenging ability is a key mechanism for its role as an antioxidant. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. mdpi.com The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch

The development of a reliable force field is the first and most critical step for performing accurate MD simulations. ethz.ch A multipurpose force field has been specifically developed to investigate the properties of DMEA. researchgate.netacs.org The process of parameterization involves a combination of quantum chemical calculations and validation against experimental data. ethz.ch

For DMEA, this process included:

Deriving Partial Charges: Using ab initio computations to determine the distribution of electron density and assign partial atomic charges. acs.org

Obtaining Force Constants: Calculating the parameters for bond stretching, angle bending, and dihedral torsions that dictate molecular flexibility. researchgate.netacs.org

Computing Electrostatic Potential: Mapping the electrostatic potential around the DMEA molecule to ensure accurate representation of intermolecular interactions. researchgate.netacs.org

This developed force field for DMEA has been successfully incorporated into simulations for various applications, demonstrating good agreement with experimental data for bulk and interfacial properties. researchgate.netacs.org

MD simulations using the developed force field have been employed to study DMEA in its liquid state (condensed phase). researchgate.netacs.org These simulations provide valuable data on the structural and thermodynamic properties of the bulk liquid. unimi.it

Key findings from these simulations include:

Structural Organization: In the liquid phase, DMEA molecules show a clear preference for forming low-dimensional structures, such as linear and bifurcated chains. researchgate.netacs.org This structuring is primarily driven by hydrogen bonding via the alcohol group of the DMEA molecule. researchgate.netacs.org

Thermodynamic Properties: The simulations have been used to compute properties like the liquid-vapor coexistence curve, surface tensions, and vapor pressures across a wide range of temperatures. acs.org The results have shown excellent agreement with available experimental data, validating the accuracy of the force field. researchgate.netacs.org

Coexistence and Interfacial Properties: The force field has been tested by computing coexistence and interfacial properties, again showing strong agreement with experimental values. acs.org

| Property | Simulated Value | Experimental Value | Reference |

|---|---|---|---|

| Dipole Moment | ~2.6 D | 2.6 D | researchgate.netacs.orgacs.org |

DMEA is a precursor to the neurotransmitter acetylcholine (B1216132) and has been investigated in contexts such as Alzheimer's disease. nih.govatamanchemicals.com Therefore, understanding its interaction with relevant biological macromolecules like proteins and nucleic acids is of significant interest. MD simulations are a primary tool for investigating these interactions at an atomic level. mdpi.comicts.res.in

Protein Interactions: The enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a key target in Alzheimer's disease research. plos.org MD simulations are frequently used to study how inhibitors bind to AChE. researchgate.netnih.gov A typical simulation protocol involves:

Docking: Initially, the ligand (like DMEA) is computationally "docked" into the active site of the protein to predict the most likely binding pose. nih.govnih.gov

System Setup: The protein-ligand complex is placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system, mimicking physiological conditions. nih.govnih.gov

Simulation: The MD simulation is run for a duration, often on the scale of nanoseconds to microseconds, to observe the dynamics of the interaction. nih.govresearchgate.net Analysis of the simulation trajectory can reveal the stability of the binding, key amino acid residues involved in the interaction, and conformational changes in the protein or ligand. researchgate.netresearchgate.net

Another significant protein in Alzheimer's research is the amyloid-beta peptide, the aggregation of which is a hallmark of the disease. nih.govnih.gov MD simulations have been used to characterize the formation of amyloid-beta oligomers and their interactions with cell membranes, providing insight into toxic mechanisms. nih.gov

Nucleic Acid Interactions: MD simulations are also a powerful method for studying the structure, dynamics, and interactions of nucleic acids like DNA and RNA. nih.govfernandomorenoherrero.comresearchgate.net These simulations can model how small molecules bind to nucleic acid structures, which is crucial for drug development. icts.res.in The process is similar to that for proteins, involving the setup of the nucleic acid-ligand system in a solvated environment followed by simulation to analyze binding modes and structural stability. researchgate.net

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For DMEA, computational studies have revealed a strong preference for forming an intramolecular hydrogen bond between the hydrogen of the alcohol group and the nitrogen atom of the amine group. researchgate.netacs.org This interaction significantly influences the molecule's most stable structure. acs.org

Simulations of DMEA in aqueous solutions and at interfaces (like the liquid-vapor interface) provide further insight:

In Solution: The balance between intramolecular hydrogen bonding and intermolecular hydrogen bonding with solvent molecules (e.g., water) determines the predominant conformations.

At Interfaces: The orientation and conformation of DMEA can change at an interface. For instance, adding DMEA to water drastically reduces the surface tension, an effect related to the tendency of its hydrophobic methyl groups to reside at the water surface. researchgate.net

Quantum Chemical Calculations (e.g., ab initio computations)

Quantum chemical calculations, such as ab initio methods, are based on the fundamental principles of quantum mechanics and are used to compute the electronic structure of molecules. researchgate.net These calculations provide highly accurate information without reliance on experimental parameters.

As mentioned in section 6.1.1, quantum chemical calculations are essential for developing accurate force fields for MD simulations. uiuc.eduusc.edu For DMEA, ab initio computations at the Hartree-Fock (HF) level of theory with a 6-311++G(2d,2p) basis set were used to derive key parameters. researchgate.netacs.org

The primary outputs from these calculations used for force field development are:

Partial Atomic Charges: These are derived from the calculated electron distribution to model electrostatic interactions. researchgate.netacs.org

Force Constants: These parameters, which describe the stiffness of bonds and angles, are obtained by analyzing the potential energy surface of the molecule. researchgate.netacs.org

The accuracy of these quantum calculations is critical, as they form the foundation upon which the classical force field is built, ultimately determining the reliability of the large-scale molecular dynamics simulations. ethz.chnih.gov

Prediction of Electrostatic Potential and Dipole Moments

A study utilizing ab initio computations at the HF/6-311++G(2d,2p) level was conducted to derive partial charges and compute the electrostatic potential of DMAE. researchgate.net The predicted dipole moment from these calculations was found to be in excellent agreement with the experimental value of 2.6 D. researchgate.net This agreement validates the computational model and its ability to accurately represent the electronic properties of the molecule. The electrostatic potential map provides a visual representation of the electron density, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted and Experimental Dipole Moment of 2-(Dimethylamino)ethanol

| Method | Predicted Dipole Moment (D) | Experimental Dipole Moment (D) |

| Ab initio (HF/6-311++G(2d,2p)) | In excellent agreement with experimental value | 2.6 researchgate.net |

Note: The table is populated with data from the referenced study. "In excellent agreement" indicates the qualitative assessment from the study without a specific numerical value being provided in the abstract.

Investigation of Intramolecular Hydrogen Bonding

The presence of both a hydroxyl group (-OH) and a tertiary amine group (-N(CH₃)₂) in 2-(Dimethylamino)ethanol allows for the formation of intramolecular hydrogen bonds. researchgate.netpsu.edu Computational studies have shown a strong preference for the formation of a hydrogen bond between the hydrogen atom of the alcohol group and the nitrogen atom of the amine group. researchgate.net This intramolecular interaction significantly influences the conformation and reactivity of the molecule.

Infrared (IR) spectroscopy, coupled with theoretical calculations, is a primary tool for investigating hydrogen bonding. psu.edu Studies on DMAE in dilute solutions of non-polar solvents have confirmed the predominance of the intramolecularly hydrogen-bonded species. psu.edu The frequency shifts of the hydroxyl stretching band in the IR spectrum provide a measure of the strength of the hydrogen bond. psu.edu Nitrogen-substituted derivatives like DMAE generally exhibit large frequency shifts, indicating a strong intramolecular hydrogen bond due to the basicity of the nitrogen atom. psu.edu This internal bonding can reduce the tendency for intermolecular association, meaning that a significant portion of the molecules exist in a monomeric, internally bonded state even in concentrated solutions. psu.edu

Molecular Docking Studies for Target Interaction Prediction

Information on specific molecular docking studies for the compound "2-(Dimethylamino)ethanol;propanedioic acid" was not available in the search results. General principles of molecular docking are described below.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as "this compound," might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their predicted binding affinity.

The scoring functions used in molecular docking are designed to estimate the free energy of binding. They take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation effects. By identifying the lowest energy binding pose, molecular docking can provide valuable insights into the key interactions that stabilize the ligand-target complex. This information can then be used to guide the design of more potent and selective analogues.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Preclinical Models

Information on the theoretical prediction of ADME parameters specifically for "this compound" was not found in the search results. The following describes the general computational approaches.

Computational methods are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico predictions help to identify potential liabilities and guide the selection of candidates for further preclinical testing.

Various computational models are available to predict key ADME parameters. For instance, a compound's lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption and distribution. nih.gov Computational tools can estimate logP based on the molecule's structure. Similarly, pKa, the measure of a compound's acidity or basicity, can be calculated to predict its charge state at different physiological pH values, which influences its solubility, permeability, and binding to plasma proteins. nih.gov

Models for predicting metabolic stability often focus on identifying potential sites of metabolism by cytochrome P450 enzymes. Other models can predict the likelihood of a compound being a substrate or inhibitor of important drug transporters, which play a crucial role in its distribution and elimination. While these theoretical predictions are valuable for initial screening, they need to be validated by experimental studies.

In Silico Screening and Design of Analogues for Research

Specific examples of in silico screening and analogue design for "this compound" were not available in the search results. The general methodology is outlined below.

In silico screening involves the use of computational methods to search large virtual libraries of compounds to identify those that are likely to possess a desired biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. The process typically starts with a known active compound or a hypothesized pharmacophore model.

Once a lead compound like "this compound" is identified, computational chemistry techniques can be employed to design analogues with improved properties. This can involve making modifications to the chemical structure to enhance binding affinity for a specific target, improve ADME properties, or reduce potential toxicity. For example, structure-based drug design uses the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to guide the design of new ligands that fit optimally into the binding site. Ligand-based drug design methods are used when the structure of the target is unknown and rely on the knowledge of other molecules that bind to the target.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Absorption and Distribution Studies in Animal Models

Studies in rodents have demonstrated that DMAE is rapidly absorbed following both oral and intravenous (IV) administration. nih.gov Following oral gavage in rats and mice, DMAE is well-absorbed from the gastrointestinal tract. nih.gov After IV administration in rats, DMAE is quickly transported to the liver. nih.gov One study noted that six minutes after an intravenous dose of 11 mg/kg of [¹⁴C]DMAE in male Wistar rats, 0.16% of the dose was present in the plasma. nih.gov

| Administration Route | Animal Model | Key Findings | Reference |

| Oral (gavage) | Wistar Han Rats, B6C3F1 Mice | Well-absorbed. | nih.gov |

| Intravenous (IV) | Male Wistar Rats | Rapidly transported to the liver. | nih.gov |

Following absorption, DMAE-derived radioactivity is distributed throughout the body. nih.gov Studies in Fischer 344 rats showed no apparent sequestration in any specific organ. nih.gov The highest concentrations of radioactivity were found in the kidney, liver, and lungs, while the lowest concentrations were observed in the brain and fat. nih.gov Despite its presence in the central nervous system, brain concentrations of DMAE have been reported to be low, with no evidence of accumulation. nih.gov In vivo studies using [2H6]deanol (a labeled form of DMAE) showed its presence in the rat brain after both intraperitoneal and oral administration. nih.gov

| Tissue | Animal Model | Distribution Finding | Reference |

| Kidney, Liver, Lungs | Fischer 344 Rats | Highest concentrations of ¹⁴C-DMAE-derived radioactivity. | nih.gov |

| Brain, Fat | Fischer 344 Rats | Lowest concentrations of ¹⁴C-DMAE-derived radioactivity. | nih.gov |

| Brain | Rats | Low concentration with no accumulation. | nih.gov |

| Brain | Rats | [2H6]deanol detected after intraperitoneal or oral administration. | nih.gov |

Comprehensive bioavailability data for oral administration of DMAE is not extensively detailed in the available literature. However, studies on the cutaneous application of a related compound, dimethylaminoethoxyethanol (DMEE), in Fischer 344 rats showed a high bioavailability of 72-80%, indicating that dermal absorption is significant. nih.gov While not a direct measure of oral bioavailability for DMAE, this suggests the molecule can readily cross biological membranes. Further research is required to definitively establish the oral bioavailability of 2-(Dimethylamino)ethanol;propanedioic acid in various preclinical species.

Metabolism of this compound in Non-Human Systems

The biotransformation of DMAE is a key aspect of its pharmacokinetic profile, influencing its duration of action and the formation of active or inactive metabolites.

In preclinical models, DMAE is metabolized to several compounds. One of the major urinary metabolites identified is the N-oxide of DMAE. nih.gov Following administration of [¹⁴C]DMAE to rodents, a significant portion of the dose is excreted in the urine either as unchanged DMAE or as DMAE oxide. nih.gov It has been reported that approximately 13.5% of a dose was eliminated as DMAE oxide in the urine within 24 hours. nih.gov Some studies have also suggested that the majority of a given dose is incorporated into phospholipid pathways. nih.gov The metabolism of the propanedioic acid (malonic acid) component likely involves oxidation by mitochondrial aldehyde dehydrogenase, followed by decarboxylation to produce carbon dioxide and acetate. nih.gov

| Metabolite | Matrix | Key Finding | Reference |

| DMAE oxide | Urine | Major urinary metabolite. | nih.gov |

| Unchanged DMAE | Urine | Excreted alongside DMAE oxide. | nih.gov |

| Acetate | In vitro (mitochondria) | Major accumulating metabolite from malonic acid. | nih.gov |

The metabolism of DMAE is closely linked to choline (B1196258) metabolism. dbem.org While DMAE is structurally similar to choline, it is not a direct precursor to acetylcholine (B1216132). nih.govnootropicsexpert.com In vitro studies with rat brain synaptosomes have shown that DMAE is not methylated or acetylated. nih.gov However, DMAE can act as a weak competitive inhibitor of the high-affinity transport of choline, which in turn can reduce the synthesis of acetylcholine. nih.gov The metabolism of malonic acid is thought to occur primarily in the mitochondria. nih.gov

Excretion Pathways and Kinetics in Preclinical Animal Studies

Research into the excretion of 2-(Dimethylamino)ethanol (DMAE), the active component of the compound, has been conducted using radiolabeled molecules in animal models. A study involving 14C-labeled cyprodenate, which is hydrolyzed to DMAE in the body, provided insights into its elimination in rats and pigs.